molecular formula C8H6N4O2 B1313673 1-(4-Nitrophenyl)-1h-1,2,4-triazole CAS No. 6219-55-2

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Cat. No. B1313673
CAS RN: 6219-55-2
M. Wt: 190.16 g/mol
InChI Key: YGFKLGQEQNGWOB-UHFFFAOYSA-N
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Patent
US05567726

Procedure details

1,2,4-Triazole sodium derivative (90%) (17.74 g, 0.18 mol) and 1-fluoro-4-nitrobenzene (25 g, 0.18 mol), in DMF, (150 ml) was stirred at room temperature for 4 days. Water (300 ml) and ethyl acetate (500 ml) were added and the mixture extracted. The organic layer was separated, washed with water (3×300 ml), dried (MgSO4) and evaporated to give the desired product (24.8 g); δ (360 MHz, CDCl3) 7.92 (2H, d, J=9.1 Hz, Ar--H); 8.17 (1H, s, Ar--H); 8.40.(2H, d, J=9.1 Hz, Ar--H); 8.48 (1H, s, Ar--H).
Name
1,2,4-Triazole sodium
Quantity
17.74 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[N:5][CH:4]=[N:3]1.F[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.O.C(OCC)(=O)C>CN(C=O)C>[N:2]1([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=2)[CH:6]=[N:5][CH:4]=[N:3]1 |f:0.1,^1:0|

Inputs

Step One
Name
1,2,4-Triazole sodium
Quantity
17.74 g
Type
reactant
Smiles
[Na].N1N=CN=C1
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.